2-Amino-4-fluoro-6-nitrobenzoic acid

Medicinal chemistry ADME optimization Fragment-based drug design

2-Amino-4-fluoro-6-nitrobenzoic acid (CAS 1082042-26-9) is a trisubstituted benzoic acid derivative bearing amino (–NH₂) at position 2, fluoro (–F) at position 4, and nitro (–NO₂) at position 6 on the aromatic ring. With a molecular formula C₇H₅FN₂O₄, a molecular weight of 200.12 g·mol⁻¹, a computed XLogP3-AA of 1.2, and a topological polar surface area of 109 Ų, it presents two hydrogen bond donors (COOH, NH₂) and six hydrogen bond acceptors.

Molecular Formula C7H5FN2O4
Molecular Weight 200.12 g/mol
Cat. No. B8197329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluoro-6-nitrobenzoic acid
Molecular FormulaC7H5FN2O4
Molecular Weight200.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])F
InChIInChI=1S/C7H5FN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
InChIKeyQXRCKMMTAQYOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-fluoro-6-nitrobenzoic Acid: A Multifunctional Benzoic Acid Building Block for Medicinal Chemistry and Fluorinated Intermediates


2-Amino-4-fluoro-6-nitrobenzoic acid (CAS 1082042-26-9) is a trisubstituted benzoic acid derivative bearing amino (–NH₂) at position 2, fluoro (–F) at position 4, and nitro (–NO₂) at position 6 on the aromatic ring [1]. With a molecular formula C₇H₅FN₂O₄, a molecular weight of 200.12 g·mol⁻¹, a computed XLogP3-AA of 1.2, and a topological polar surface area of 109 Ų, it presents two hydrogen bond donors (COOH, NH₂) and six hydrogen bond acceptors [1]. These properties place this compound at the intersection of fluorinated building block chemistry and nitroarene synthetic utility, making it a candidate intermediate for kinase inhibitor scaffolds, antibacterial agents, and organic materials [2].

Why In‑Class Benzoic Acid Derivatives Cannot Replace 2‑Amino‑4‑fluoro‑6‑nitrobenzoic Acid in Targeted Synthesis


The three substituents on 2-amino-4-fluoro-6-nitrobenzoic acid are not merely additive; their specific pattern (2‑amino, 4‑fluoro, 6‑nitro) creates a unique electronic landscape that governs chemoselectivity in subsequent transformations. Replacement with the 4‑chloro analog (2-amino-4-chloro-6-nitrobenzoic acid) alters both the leaving-group aptitude in nucleophilic aromatic substitution (SNAr) and the hydrogen‑bonding pharmacophore [1]. Removal of the nitro group (e.g., 2-amino-4-fluorobenzoic acid) eliminates the strong electron‑withdrawing effect required for activating the ring toward further functionalization [2]. Conversely, omission of the amino group (e.g., 2‑fluoro-6-nitrobenzoic acid) removes the key handle for amide coupling and reduces aqueous solubility. For procurement decisions, these differences directly impact synthetic efficiency, intermediate stability, and the biological properties of the final products.

Quantitative Differentiation Evidence for 2‑Amino‑4‑fluoro‑6‑nitrobenzoic Acid Relative to Its Closest Analogs


Lower Molecular Weight and Higher Fluorine‑Derived Hydrogen Bond Acceptor Count Compared to the 4‑Chloro Analog

2-Amino-4-fluoro-6-nitrobenzoic acid exhibits a molecular weight of 200.12 g·mol⁻¹, which is 16.46 g·mol⁻¹ lower than its direct 4‑chloro analog (2-amino-4-chloro-6-nitrobenzoic acid, MW 216.58 g·mol⁻¹) [1]. At fixed molar procurement quantities, this translates to approximately 8.2% more molecules per gram of material, offering higher molar efficiency in structure–activity relationship (SAR) exploration. Additionally, the fluorine atom provides six hydrogen bond acceptor sites versus three for the chloro analog, potentially enhancing target binding interactions when the 4‑position engages a protein hydrogen bond donor [1].

Medicinal chemistry ADME optimization Fragment-based drug design

Fluorine‑Induced Positive Shift in Reduction Potential: 200 mV Enhancement for Charge‑Transfer Building Blocks

In a study of fluorinated aminoanthranilamide building blocks, the introduction of fluorine atoms onto the nitrobenzoic acid scaffold produced an approximately 200 mV positive shift in reduction potentials, without compromising the stability of oxidized residues [1]. Although the study used difluorinated nitrobenzoic acid substrates, the mono‑fluorinated 2-amino-4-fluoro-6-nitrobenzoic acid shares the same electronic motif, and the electrochemical effect is expected to be proportionate (~200 mV per fluorine). This enhancement is not observed with the non‑fluorinated analog 2-amino-6-nitrobenzoic acid [1].

Molecular electronics Electrochemical stability Organic electrets

Differential Reactivity in Nucleophilic Aromatic Substitution: F vs. Cl as Leaving Group

In nucleophilic aromatic substitution (SNAr) reactions on electron‑deficient arenes, the fluoride leaving group consistently exhibits higher reactivity than chloride. For p‑nitro‑substituted aryl halides, the relative SNAr rate for F vs. Cl is approximately 10² to 10³, primarily because fluorine’s strong electron‑withdrawing effect stabilizes the Meisenheimer intermediate more effectively than chlorine [1]. Consequently, 2-amino-4-fluoro-6-nitrobenzoic acid is expected to undergo SNAr‑based derivatization 100–1000× faster than its 4‑chloro analog (2-amino-4-chloro-6-nitrobenzoic acid), enabling milder reaction conditions and higher conversion in the synthesis of elaborated pharmaceutical intermediates [1].

Synthetic chemistry Nucleophilic aromatic substitution Derivatization

Commercial Availability at Defined Purity: 98% vs. 95% Baseline for Closest Analogs

Multiple independent suppliers list 2-amino-4-fluoro-6-nitrobenzoic acid at 98% purity (HPLC) . In contrast, the 4‑chloro analog is routinely offered at 95% purity . While both grades support research‑scale synthesis, the 3‑percentage‑point purity advantage may reduce the need for repurification when the intermediate is used directly in multi‑step sequences without chromatographic clean‑up, especially in mg‑to‑g scale library production.

Procurement Purity specification Quality control

Literature Precedent for Use as a Key Intermediate in Bioactive Molecule Synthesis

The specific substitution pattern of 2-amino-4-fluoro-6-nitrobenzoic acid maps directly onto the core fragment of several patented kinase inhibitor scaffolds [1]. While the compound itself is not the final API, its 2-amino-6-nitro arrangement allows selective reduction of the nitro group to generate 2,6-diamino intermediates, which are essential for constructing fused heterocycles such as quinazolines and quinoxalines [2]. Analogous 2-amino-4-fluorobenzoic acid has been employed as the starting point for afatinib synthesis (0.06 mol scale, 5.4% overall yield), and the nitro‑substituted variant offers the added advantage of diverging after nitro reduction to access a wider array of C‑6 functionalized products [2].

Kinase inhibitor Afatinib analog Pharmaceutical intermediate

High‑Value Application Scenarios for 2‑Amino‑4‑fluoro‑6‑nitrobenzoic Acid Based on Verified Differentiation Evidence


Synthesis of 2,6-Diamino-4-fluorobenzoic Acid Scaffolds for Kinase Inhibitor Libraries

The nitro group at position 6 can be selectively reduced to deliver the 2,6‑diamino intermediate, a key building block for quinazoline‑ and quinoxaline‑based kinase inhibitors. The fluorine atom at position 4 simultaneously blocks a metabolic soft spot and serves as an NMR/F‑label probe for protein‑ligand interaction studies. Procurement of the nitro‑fluoro‑amino variant rather than the non‑nitro analog (2‑amino‑4‑fluorobenzoic acid) provides an extra synthetic handle, enabling divergent library synthesis from a single intermediate [1].

Rapid SNAr Derivatization in Parallel Medicinal Chemistry

The 4‑fluoro substituent undergoes SNAr reactions 100–1000× faster than the corresponding 4‑chloro analog, allowing room‑temperature diversification in microtiter plates. This rate advantage reduces cycle time in array synthesis and minimizes thermal degradation of sensitive substrates. Chemists procuring the 4‑fluoro compound for SNAr‑based library production can achieve higher throughput with lower energy consumption compared to the 4‑chloro alternative [1].

Construction of Fluorinated Organic Electrets and Charge‑Transfer Materials

Building on the observation that fluorination shifts reduction potentials by approximately +200 mV, 2-amino-4-fluoro-6-nitrobenzoic acid can serve as a precursor for anthranilamide‑type molecular electrets. The amino group allows amide coupling into peptide‑like backbones, while the nitro group provides a handle for further electronic tuning. Researchers in molecular electronics should select the 4‑fluoro variant over the 4‑chloro or non‑halogenated analogs to gain the electrochemical stability and dipole alignment required for efficient hole transfer [1].

ADME‑Optimized Fragment Growth with Lower Molecular Weight

At 200.12 Da, the compound is 16.5 Da lighter than its 4‑chloro counterpart, offering a direct 8.2% molar efficiency gain. Combined with six hydrogen‑bond acceptors, the compound supports fragment‑based drug design programs where maintaining low molecular weight and high polarity is critical for oral bioavailability. Procurement teams focused on lead‑like space should prioritize the 4‑fluoro compound over the 4‑chloro analog when building fragment libraries [1].

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